1-(2-Methylprop-2-enyl)piperidin-4-ol
Description
1-(2-Methylprop-2-enyl)piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a 2-methylprop-2-enyl (isoprenyl) substituent at the nitrogen atom. Piperidin-4-ol derivatives are critical intermediates in pharmaceutical synthesis, particularly for neuroleptics (e.g., haloperidol) and antidiarrheal agents (e.g., loperamide) .
Properties
IUPAC Name |
1-(2-methylprop-2-enyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(2)7-10-5-3-9(11)4-6-10/h9,11H,1,3-7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUNSNULDRZBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCC(CC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidin-4-ol derivatives exhibit significant pharmacological diversity due to variations in substituents and stereochemistry. Below is a comparative analysis of 1-(2-methylprop-2-enyl)piperidin-4-ol and structurally related compounds:
Structural and Functional Comparisons
Key Observations
Substituent Effects on Selectivity :
- The position of the hydroxyl group significantly impacts biological activity. For example, RB-005 (4-OH) shows 15-fold SK1/SK2 selectivity, while RB-019 (3-OH) exhibits only 6.1-fold selectivity .
- Bulky substituents (e.g., 4-octylphenethyl in RB-005) enhance target affinity by occupying hydrophobic pockets in enzymes .
CNS Penetration :
- Z3777013540, a pyrimidine-indole hybrid, was prioritized over CBD-2115 due to superior CNS MPO scores, highlighting the importance of heterocyclic nitrogen positioning in brain penetrance .
Antimicrobial Activity :
- P4MP4 and PIPD1 both target bacterial systems but through distinct mechanisms. P4MP4 disrupts N. meningitidis adhesion via T4P interference, while PIPD1 inhibits MmpL3, a mycobacterial lipid transporter .
Structural Flexibility :
- Piperidine ring conformation (e.g., chair vs. boat) and electronic properties (e.g., partial double bonds in picrate salts) influence binding to biological targets, as observed in crystallographic studies .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Compounds with bulky aromatic substituents (e.g., PIPD1) may exhibit longer half-lives due to reduced cytochrome P450 metabolism .
Preparation Methods
Reaction Mechanism and Procedure
The Grignard addition method leverages the nucleophilic attack of 2-methylprop-2-enyl magnesium bromide on 4-piperidone, a six-membered cyclic ketone. The reaction proceeds via a two-step mechanism:
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Nucleophilic Addition : The Grignard reagent attacks the electrophilic carbonyl carbon of 4-piperidone, forming a tetrahedral alkoxide intermediate.
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Protonation : Acidic workup converts the alkoxide to a tertiary alcohol, yielding 1-(2-methylprop-2-enyl)piperidin-4-ol.
Typical Protocol :
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Reagents : 4-Piperidone hydrochloride (1.0 equiv), 2-methylprop-2-enyl magnesium bromide (1.2 equiv), anhydrous tetrahydrofuran (THF).
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Conditions : Reaction under nitrogen at 0°C to room temperature for 4–6 hours.
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Workup : Quench with saturated ammonium chloride, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
Yield and Purity :
| Parameter | Value |
|---|---|
| Isolated Yield | 78–85% |
| Purity (HPLC) | >98% |
This method is favored for its simplicity and high atom economy, though it requires stringent anhydrous conditions.
Alkylation of 4-Piperidinol Derivatives
Hydroxyl Group Activation and Substitution
4-Piperidinol serves as a precursor, with its hydroxyl group activated for nucleophilic substitution. Common strategies include:
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Tosylation : Treating 4-piperidinol with tosyl chloride to form 4-tosyloxypiperidine, a superior leaving group.
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Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to directly introduce the 2-methylprop-2-enyl group.
Example Protocol :
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Tosylation : 4-Piperidinol (1.0 equiv), tosyl chloride (1.1 equiv), pyridine, 0°C for 2 hours.
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Alkylation : React tosylate with 2-methylprop-2-enyl bromide (1.5 equiv), potassium carbonate, DMF, 80°C for 12 hours.
Yield and Challenges :
| Parameter | Value |
|---|---|
| Isolated Yield | 60–68% |
| Key Challenge | Competing elimination reactions |
Reductive Amination Pathways
Ketone Intermediate Functionalization
4-Piperidone derivatives undergo reductive amination with allylamine analogs. For example, condensation of 4-piperidone with 2-methylprop-2-enylamine in the presence of sodium cyanoborohydride yields the target compound.
Optimized Conditions :
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Solvent : Methanol, pH 6–7 (acetic acid buffer).
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Temperature : 25°C, 24 hours.
Performance Metrics :
| Parameter | Value |
|---|---|
| Isolated Yield | 65–72% |
| Selectivity | >90% |
Hydrochloride Salt Formation
Post-synthesis, the free base is often converted to its hydrochloride salt for enhanced stability. Treatment with hydrochloric acid (1.1 equiv) in ethanol followed by recrystallization achieves >99% purity.
Critical Data :
| Parameter | Value |
|---|---|
| Salt Yield | 89–94% |
| Melting Point | 132–135°C |
Industrial-Scale Considerations
| Method | Cost (USD/kg) | Hazard Profile | Scalability |
|---|---|---|---|
| Grignard Addition | 120–150 | Flammable | High |
| Alkylation | 80–100 | Corrosive | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
